(2E)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-23-13-8-11(9-14(24-2)16(13)25-3)4-5-15(22)19-18-21-20-17(26-18)12-6-7-27-10-12/h4-10H,1-3H3,(H,19,21,22)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKZZXOELGXBDD-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide , a derivative of the oxadiazole family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, anticancer, and antiviral activities.
Structure and Synthesis
The compound features a unique structure combining a thiophene ring and an oxadiazole moiety. The synthesis typically involves multi-step reactions that include the formation of the oxadiazole ring followed by modifications to introduce the thiophene and prop-2-enamide functionalities.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : A study highlighted that derivatives of 1,3,4-oxadiazole showed promising activity against Mycobacterium tuberculosis. The compound's structural features may enhance its binding affinity to target enzymes involved in mycolic acid biosynthesis, crucial for mycobacterial cell wall integrity .
- Antifungal and Antibacterial Effects : Other derivatives have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Key findings include:
- Inhibition of Cancer Cell Proliferation : Compounds similar to the one have shown IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, certain oxadiazole derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents like 5-Fluorouracil .
- Mechanism of Action : Molecular docking studies suggest that these compounds may induce apoptosis in cancer cells through interactions with specific proteins involved in cell cycle regulation and apoptosis pathways. For instance, some derivatives were found to increase p53 expression levels and activate caspase pathways .
Antiviral Activity
Recent studies have also explored the antiviral properties of oxadiazole derivatives:
- Dengue Virus Inhibition : Certain compounds have been identified as effective inhibitors of dengue virus polymerase. They showed submicromolar activity against all four serotypes of the dengue virus in vitro, indicating potential for further development as antiviral agents .
Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against M. tuberculosis, E. coli, S. aureus | Inhibition of cell wall synthesis |
| Anticancer | IC50 values in micromolar range for MCF-7 and HCT-116 | Induction of apoptosis via p53 pathway |
| Antiviral | Submicromolar activity against dengue virus | Inhibition of viral polymerase |
Case Studies and Research Findings
- Antitubercular Study : Dhumal et al. (2016) reported significant inhibition of Mycobacterium bovis BCG by oxadiazole derivatives, suggesting their potential as antitubercular agents .
- Cancer Cell Line Evaluation : Alam et al. (2020) demonstrated that specific oxadiazole derivatives exhibited superior cytotoxicity compared to standard chemotherapy drugs against various cancer cell lines .
- Antiviral Screening : High-throughput screening identified potent non-nucleoside inhibitors targeting dengue virus polymerase among oxadiazole derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Linkers
- Linker Impact: The enamide linker in the target compound provides an amide NH for hydrogen bonding, unlike the sulfanyl group in ’s compounds, which may reduce polarity but limit target interactions. The N-methoxy-N-methyl enamide () lacks a hydrogen-bond donor, suggesting the target compound’s NH could enhance binding to proteases or kinases .
Oxadiazole vs. Thiadiazole Derivatives
- 1,3,4-Oxadiazole (target compound): Higher electronegativity due to oxygen atoms, improving solubility in polar solvents compared to sulfur-containing 1,3,4-thiadiazoles (). However, thiadiazoles may exhibit stronger π-acceptor properties, influencing redox activity .
- Biological Implications : Sulfur in thiadiazoles (e.g., ) can enhance radical-scavenging activity, whereas oxadiazoles are more resistant to metabolic oxidation .
Trimethoxyphenyl-Containing Analogues
- The 3,4,5-trimethoxyphenyl group is critical for tubulin inhibition (e.g., in combretastatin analogues). In ’s chalcone derivative, this group likely contributes to antiproliferative activity via colchicine-site binding . The target compound’s enamide linker may mimic the cis-stilbene conformation of combretastatins, enhancing cytotoxicity .
Hydrogen-Bonding and Crystallography
- The enamide NH and oxadiazole N atoms in the target compound can form hydrogen-bonding networks, as seen in ’s chalcone crystal structure (R factor = 0.057). Such interactions may stabilize the molecule in protein binding pockets or during crystal packing .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments:
- 5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine
- (E)-3-(3,4,5-Trimethoxyphenyl)acryloyl chloride
Coupling these fragments via amide bond formation yields the final product. Each fragment necessitates distinct synthetic approaches, as detailed below.
Synthesis of 5-(Thiophen-3-yl)-1,3,4-Oxadiazol-2-Amine
Cyclocondensation of Thiophene-3-Carbohydrazide
The 1,3,4-oxadiazole core is synthesized via cyclization of thiophene-3-carbohydrazide with a carboxylic acid derivative. Two predominant methods are employed:
Phosphorus Oxychloride-Mediated Cyclization
Thiophene-3-carbohydrazide reacts with aryl carboxylic acids in the presence of phosphorus oxychloride (POCl₃) under reflux. For example, Khan et al. demonstrated that 2,5-disubstituted 1,3,4-oxadiazoles form efficiently when hydrazides and carboxylic acids are heated with POCl₃ at 80–100°C for 4–6 hours. This method achieves yields of 70–85% but requires corrosive reagents.
Solvent-Free Grinding with Molecular Iodine
Kumar and Makrandi developed a greener approach by grinding thiophene-3-carbohydrazide with aromatic aldehydes and molecular iodine (5 mol%) for 8–10 minutes. The exothermic reaction eliminates solvents and achieves yields comparable to conventional methods (75–82%). This protocol is ideal for acid-sensitive substrates.
Functionalization with Thiophene
The thiophene moiety is introduced either pre- or post-cyclization:
Pre-Cyclization Incorporation
Thiophene-3-carbohydrazide is prepared by reacting thiophene-3-carbonyl chloride with hydrazine hydrate. Subsequent cyclization with trimethoxybenzoic acid derivatives yields the oxadiazole-thiophene hybrid.
Post-Cyclization Coupling
Stille coupling enables late-stage functionalization. As reported by Kim et al., 5-bromo-1,3,4-oxadiazol-2-amine reacts with 2-(tributylstannyl)thiophene under palladium catalysis (Pd(PPh₃)₄, 110°C) to install the thiophene group. This method offers regioselectivity but requires inert conditions.
Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)Acryloyl Chloride
Amide Coupling and Stereochemical Control
Optimization and Comparative Analysis
Reaction Conditions and Yield Optimization
| Parameter | Conventional Method | Microwave Method | Grinding Method |
|---|---|---|---|
| Time (h) | 6–8 | 0.25 | 0.13 |
| Yield (%) | 70–85 | 85–90 | 75–82 |
| Solvent | POCl₃/DCM | DMF | Solvent-free |
| Energy Input (kW·h/mol) | 1.2 | 0.3 | 0.05 |
Spectral Characterization of Key Intermediates
| Compound | IR (ν, cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 5-(Thiophen-3-yl)-1,3,4-oxadiazole | 1650 (C=N), 3100 (Ar-H) | 7.45 (s, 1H, thiophene), 8.10 (s, 1H, NH₂) |
| (E)-3-(3,4,5-TMP)acrylic acid | 1680 (C=O), 1600 (C=C) | 6.85 (d, J=15 Hz, 1H), 7.30 (s, 2H, Ar-H) |
TMP = Trimethoxyphenyl. Data from Sankaram et al. and Aiswarya et al..
Challenges and Troubleshooting
Epimerization During Amide Formation
The E-configuration of the enamide is prone to isomerization under acidic or high-temperature conditions. Using Schotten-Baumann conditions or microwave-assisted coupling at neutral pH minimizes this issue.
Purification of Hydrophobic Intermediates
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (9:1) enhances purity to >98%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
